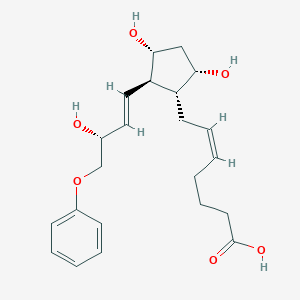

16-phenoxy tetranor Prostaglandin F2alpha

概要

説明

16-フェノキシテトラノルプロスタグランジンF2αは、様々な生理学的プロセスに関与する天然に存在するプロスタグランジンであるプロスタグランジンF2αの合成類似体です。 この化合物は、代謝的に安定であり、FP受容体への結合親和性を高めており、様々な科学的および医療的用途に役立ちます .

準備方法

合成経路と反応条件: 16-フェノキシテトラノルプロスタグランジンF2αの合成は、オメガ末端にフェノキシ基を導入するなど、複数のステップを含みます。重要なステップには以下が含まれます。

出発物質: 合成は、適切なプロスタグランジン前駆体から始まります。

フェノキシ基の導入: フェノキシ基は、通常、フェノールと適切な活性化剤を用いて置換反応によって導入されます。

シクロペンタン環の形成: シクロペンタン環は、一連の環化反応によって形成されます。

工業的生産方法: 16-フェノキシテトラノルプロスタグランジンF2αの工業的生産には、合成経路のスケールアップと最適化された反応条件が伴い、高い収率と純度が確保されます。このプロセスには以下が含まれます。

バッチ反応: 温度と圧力を正確に制御した反応器で、大規模なバッチ反応が行われます。

化学反応の分析

反応の種類: 16-フェノキシテトラノルプロスタグランジンF2αは、以下のものを含む様々な化学反応を起こします。

酸化: この化合物は酸化されて、対応するケトンまたはアルデヒドを形成することができます。

還元: 還元反応によって、この化合物をアルコールまたは他の還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主な生成物には、16-フェノキシテトラノルプロスタグランジンF2αの様々な酸化、還元、置換誘導体などがあります .

4. 科学研究における用途

16-フェノキシテトラノルプロスタグランジンF2αは、以下のものを含む幅広い科学研究用途を持っています。

化学: プロスタグランジン類似体とその反応性を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達および受容体結合研究における役割について調査されています。

医学: 緑内障や黄体形成抑制などの治療における潜在的な治療用途について調査されています。

科学的研究の応用

Reproductive Biology

Luteolytic Activity

16-phenoxy tetranor PGF2α is primarily utilized in reproductive biology to study luteolysis—the process of corpus luteum regression after ovulation. The compound exhibits a high affinity for the FP receptor, which is crucial for triggering luteolysis in ovarian cells. Research indicates that it binds to the FP receptor on ovine luteal cells with an affinity approximately 440% greater than that of PGF2α. This property makes it a valuable tool for investigating fertility regulation and potential treatments for reproductive disorders.

Abortifacient Potency

Studies have demonstrated the abortifacient potency of 16-phenoxy tetranor PGF2α in pregnant rat models. Competitive binding studies revealed that this compound binds effectively to PGF2α receptors, enhancing its biological response and making it a candidate for further research into contraceptive methods and reproductive health interventions .

Pharmacological Applications

Glaucoma Treatment

The compound's lipophilic nature and receptor binding capabilities have led to investigations into its use in treating glaucoma. Its ability to activate the FP receptor mimics the action of natural prostaglandins, potentially aiding in the reduction of intraocular pressure . This application is particularly relevant given the prevalence of primary open-angle glaucoma (POAG) as a leading cause of blindness globally.

Cellular Signaling Studies

In pharmacological research, 16-phenoxy tetranor PGF2α serves as a model compound for studying prostaglandin analogs and their reactivity. It has been employed in various cellular signaling studies, particularly those focused on G protein-coupled receptors (GPCRs) and their downstream effects on cell function. The compound's stability allows for extended studies on receptor interactions and cellular responses.

Chemical Research

Synthesis and Modification Studies

The synthesis of 16-phenoxy tetranor PGF2α involves multi-step organic synthesis techniques, which include the introduction of a phenoxy group and cyclopentane ring formation. The compound serves as a reference standard in analytical chemistry for developing new pharmaceuticals, facilitating studies on structural modifications that enhance biological activity.

Case Studies and Research Findings

- Luteolytic Potency in Animal Models : In a study examining various derivatives of PGF2α, it was found that modifications like adding a phenoxy group significantly increased binding affinity to the FP receptor, correlating with enhanced luteolytic activity in rat models .

- Therapeutic Efficacy in Glaucoma Models : Research involving ocular hypertension models indicated that analogs like 16-phenoxy tetranor PGF2α could effectively lower intraocular pressure, suggesting potential therapeutic applications in glaucoma treatment .

- Cell Signaling Mechanisms : Investigations into the molecular mechanisms revealed that 16-phenoxy tetranor PGF2α influences gene expression and cellular metabolism through its interaction with the FP receptor, contributing to our understanding of GPCR signaling pathways.

作用機序

16-フェノキシテトラノルプロスタグランジンF2αの作用機序には、Gタンパク質共役受容体であるFP受容体への結合が含まれます。結合すると、細胞内シグナル伝達経路を活性化し、平滑筋収縮や黄体形成抑制などの様々な生理学的効果をもたらします。 フェノキシ基は、結合親和性と代謝安定性を高めており、天然のプロスタグランジンF2αよりも効果的です .

類似化合物:

プロスタグランジンF2α: 結合親和性と代謝安定性が低い天然の対応物。

16-フェノキシテトラノルプロスタグランジンA2: 構造的修飾は似ていますが、生理学的効果が異なる別の類似体です.

ユニーク性: 16-フェノキシテトラノルプロスタグランジンF2αは、FP受容体への結合親和性と代謝安定性が向上しているため、天然の対応物や他の類似体と比較して、科学的および医療的用途においてより効果的です .

類似化合物との比較

Prostaglandin F2.alpha.: The natural counterpart with lower binding affinity and metabolic stability.

16-Phenoxy tetranor Prostaglandin A2: Another analog with similar structural modifications but different physiological effects.

Uniqueness: 16-Phenoxy tetranor Prostaglandin F2.alpha. is unique due to its enhanced binding affinity to the FP receptor and metabolic stability, making it more effective in scientific and medical applications compared to its natural counterpart and other analogs .

生物活性

16-Phenoxy tetranor Prostaglandin F2alpha is a synthetic analog of Prostaglandin F2alpha (PGF2α), notable for its enhanced metabolic stability and receptor binding affinity. This compound is primarily recognized for its role in reproductive physiology, particularly in inducing luteolysis, the regression of the corpus luteum. Its biological activities are mediated through its interaction with the FP receptor, a G protein-coupled receptor that plays a crucial role in various physiological processes.

- Molecular Formula : C22H30O6

- Molecular Weight : 390.5 g/mol

16-Phenoxy tetranor PGF2α binds to the FP receptor with significantly higher affinity (approximately 440% greater than PGF2α) . This binding triggers a cascade of intracellular events that lead to physiological responses such as:

- Luteolysis : Induction of corpus luteum regression.

- Smooth Muscle Contraction : Activation of smooth muscle tissues, which is critical in reproductive functions.

Biological Activities

The biological activities of 16-phenoxy tetranor PGF2α can be summarized as follows:

| Activity | Description |

|---|---|

| Luteolytic Activity | Induces luteolysis by binding to FP receptors on ovine luteal cells. |

| Smooth Muscle Contraction | Mimics PGF2α effects on smooth muscle, facilitating uterine contractions. |

| Glaucoma Treatment | Used in managing intraocular pressure due to its lipophilic properties. |

Case Studies and Research Findings

Numerous studies have investigated the biological effects and potential therapeutic applications of 16-phenoxy tetranor PGF2α:

- Luteolytic Studies : Research has demonstrated that this compound effectively induces luteolysis in ovine models, providing insights into fertility regulation and potential applications in veterinary medicine .

- Ocular Applications : As a lipophilic analog, it has been explored for treating glaucoma by reducing intraocular pressure through FP receptor activation .

- Comparative Analyses : Studies comparing 16-phenoxy tetranor PGF2α with other prostaglandin analogs have shown its superior binding affinity and prolonged action, making it a valuable candidate for further research .

Pharmacological Implications

The pharmacological implications of 16-phenoxy tetranor PGF2α are significant:

- Reproductive Health : Its ability to induce luteolysis suggests potential applications in managing reproductive disorders.

- Glaucoma Management : Its effectiveness in lowering intraocular pressure positions it as a candidate for developing new glaucoma therapies.

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPQZCFUFGJPFI-UEAHRUCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51705-19-2 | |

| Record name | 16-Phenoxy-17,18,19,20-tetranorprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051705192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-PHENOXY-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I3HIL901K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。